molecular formula C12H6BrClN2S B2782659 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine CAS No. 2378506-57-9

5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine

Cat. No. B2782659
CAS RN: 2378506-57-9
M. Wt: 325.61
InChI Key: RPRGGFQCUOTJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine” is also known as ABT-702 dihydrochloride . It is a potent non-nucleoside adenosine kinase inhibitor . The empirical formula is C22H19BrN6O · 2HCl and it has a molecular weight of 536.25 .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine”, can be achieved through a green synthetic route . This involves a one-pot multicomponent synthesis using magnetized deionized water (MDW) as a green solvent under catalyst-free conditions . The reactions are carried out in a short period of time and the products are obtained in high-to-excellent yields .


Molecular Structure Analysis

The molecular structure of “5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine” is well-characterized using spectral and elemental analyses . The compound is insoluble in water but soluble in DMSO at 24 mg/mL .


Physical And Chemical Properties Analysis

The compound “5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine” has a melting point of 227-245 °C . It is insoluble in water but soluble in DMSO at 24 mg/mL .

Scientific Research Applications

Anticancer Activity

The compound has been used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have shown significant anticancer activity . These analogs were tested against nine panels of 58 cancer cell lines at a concentration of 10 −5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated . Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound . These studies are crucial in understanding the interaction between the compound and its target proteins in the body, which can provide valuable insights into the mechanism of action of the compound .

ADME Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another application of this compound . Understanding the ADME properties of a compound is crucial in drug development, as it can predict the drug’s behavior in the body .

Toxicity Prediction

Toxicity prediction is also an important application of this compound . It helps in assessing the safety profile of the compound, which is a critical aspect of drug development .

Synthesis of Novel Derivatives

The compound has been used as a starting material for the synthesis of novel derivatives . These derivatives can have different properties and applications, expanding the potential uses of the original compound .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship (SAR) studies . These studies are crucial in understanding how the structure of a compound affects its biological activity .

Mechanism of Action

Target of Action

The primary target of 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is adenosine kinase (AK) . Adenosine kinase is an enzyme that plays a crucial role in the regulation of adenosine concentrations in the body, which are important for various physiological processes .

Mode of Action

5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine acts as an adenosine kinase inhibitor . By inhibiting the activity of adenosine kinase, it increases the concentration of extracellular adenosine . This increase in adenosine can then interact with adenosine receptors, leading to various downstream effects .

Biochemical Pathways

The inhibition of adenosine kinase leads to an increase in extracellular adenosine concentrations . Adenosine can interact with four types of G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3 . The interaction of adenosine with these receptors can lead to various downstream effects, depending on the receptor subtype and the cell type .

Pharmacokinetics

The compound is soluble in dmso , which could potentially influence its absorption and distribution in the body.

Result of Action

The increase in extracellular adenosine concentrations resulting from the inhibition of adenosine kinase by 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine can lead to various effects. For instance, adenosine is known to be an inhibitory neuromodulator that can increase nociceptive thresholds in response to noxious stimulation . Therefore, the compound may have potential as an analgesic and anti-inflammatory agent .

properties

IUPAC Name

5-(3-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClN2S/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRGGFQCUOTJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.